molecular formula C22H22N4O B10878553 3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10878553
M. Wt: 358.4 g/mol
InChI Key: ZWTAVVFQYOGTJE-UHFFFAOYSA-N
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Description

3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with benzyl, methoxyphenyl, and dimethyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the condensation of appropriate starting materials, such as benzylamine, 4-methoxybenzaldehyde, and dimethylpyrimidine derivatives, followed by cyclization and reduction steps .

Chemical Reactions Analysis

3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes and receptors involved in disease progression. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

3-benzyl-7-(4-methoxyphenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C22H22N4O/c1-15-16(2)26(18-9-11-19(27-3)12-10-18)22-20(15)21(23)25(14-24-22)13-17-7-5-4-6-8-17/h4-12,14,23H,13H2,1-3H3

InChI Key

ZWTAVVFQYOGTJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=CC=C3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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